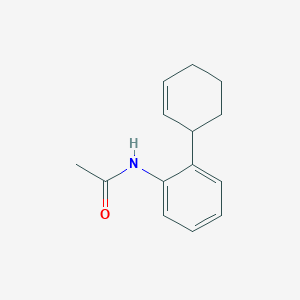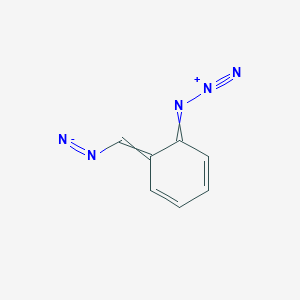
1-Azido-2-(diazomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2-(diazomethyl)benzene is an organic compound characterized by the presence of both azido and diazomethyl functional groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Azido-2-(diazomethyl)benzene typically involves the introduction of azido and diazomethyl groups onto a benzene ring. One common method is the diazotization of an amine precursor followed by azidation. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazo and azido groups. Industrial production methods may involve the use of automated reactors to maintain precise conditions and ensure high yields.
Analyse Des Réactions Chimiques
1-Azido-2-(diazomethyl)benzene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the azido group can yield primary amines, while reduction of the diazomethyl group can lead to the formation of hydrocarbons.
Substitution: The azido group can participate in nucleophilic substitution reactions, often resulting in the formation of triazoles through cycloaddition reactions.
Common Reagents and Conditions: Typical reagents include reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations. Cycloaddition reactions often use copper(I) catalysts.
Applications De Recherche Scientifique
1-Azido-2-(diazomethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: The compound is utilized in bioconjugation techniques to label biomolecules.
Industry: It is used in the production of polymers and materials with specific properties.
Mécanisme D'action
The reactivity of 1-Azido-2-(diazomethyl)benzene is primarily due to the presence of the azido and diazomethyl groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The diazomethyl group can participate in carbene transfer reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are often catalyzed by transition metals, which facilitate the formation and stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
1-Azido-2-(diazomethyl)benzene can be compared to other compounds with similar functional groups:
Diazomethane: A simpler diazo compound, diazomethane is highly reactive and used in various organic synthesis reactions.
Azidobenzene: This compound contains only the azido group and is used in different types of cycloaddition reactions.
Ethyl diazoacetate: Another diazo compound, ethyl diazoacetate is used in cyclopropanation and other carbene transfer reactions.
The uniqueness of this compound lies in the combination of both azido and diazomethyl groups, which allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups.
Propriétés
Numéro CAS |
189351-80-2 |
|---|---|
Formule moléculaire |
C7H5N5 |
Poids moléculaire |
159.15 g/mol |
Nom IUPAC |
(6-diazonioiminocyclohexa-2,4-dien-1-ylidene)methyliminoazanide |
InChI |
InChI=1S/C7H5N5/c8-10-5-6-3-1-2-4-7(6)11-12-9/h1-5H |
Clé InChI |
DBILXGKNJFHOIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=[N-])C(=N[N+]#N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
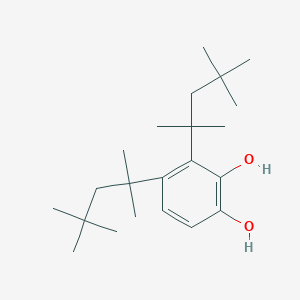
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)

![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)

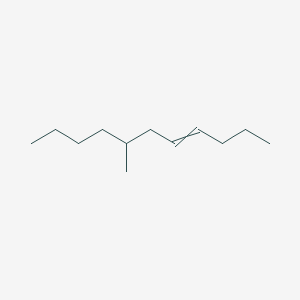

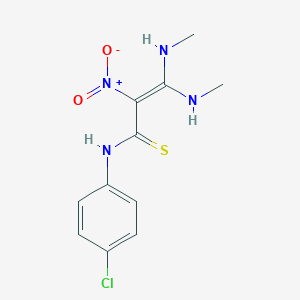
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

